N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
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Overview
Description
N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H16ClF3N2O2 and its molecular weight is 420.82. The purity is usually 95%.
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Scientific Research Applications
Inhibitory Activity in Transcription Factors
Research has focused on the structure-activity relationship of compounds similar to N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide. One study investigated compounds inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors, aiming to improve oral bioavailability. Substitutions at various positions of the pyrimidine ring were studied, emphasizing the importance of the carboxamide group for activity (Palanki et al., 2000).
Glycine Transporter 1 Inhibitor
A structurally diverse compound, identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor, shares similarities with the specified compound. This research highlights the use of central nervous system multiparameter optimization in drug development (Yamamoto et al., 2016).
Potential for Analgesic Properties
The chemical modification of pyridine moieties in related molecules has been considered to optimize biological properties, such as analgesic effects. This includes the displacement of the methyl group in certain positions, indicating a focus on enhancing specific pharmacological actions (Ukrainets et al., 2015).
Antagonistic Activity in NK-1 Receptors
Research on regioselective pyridine metallation chemistry has been utilized to produce compounds with NK-1 antagonist activity. This suggests potential applications in targeting neurotransmitter systems (Jungheim et al., 2006).
Calcium-Channel Antagonist Activity
Studies on 1,4-dihydropyridine derivatives, structurally related to the queried compound, indicate potential as calcium modulatory agents. This implies applications in influencing calcium channels, which are crucial in various physiological processes (Linden et al., 2011).
Atropisomers in Tachykinin NK1-Receptor Antagonists
Research has been conducted on novel N-benzylcarboxamide derivatives of bicyclic compounds, showing atropisomerism and exhibiting NK1-antagonistic activity. This highlights the importance of stereochemistry in drug action (Ishichi et al., 2004).
Mechanism of Action
Mode of Action
The presence of a trifluoromethyl group could suggest potential interactions with electrophilic sites on target proteins .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been involved in various biochemical pathways, including those related to inflammation and pain .
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-18-10-16(19(28)26-11-14-5-2-1-3-6-14)13-27(20(18)29)12-15-7-4-8-17(9-15)21(23,24)25/h1-10,13H,11-12H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSQDJLGNNKBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.